molecular formula C10H11ClO3 B088334 Ethyl 3-chloro-4-methoxybenzoate CAS No. 14670-04-3

Ethyl 3-chloro-4-methoxybenzoate

Cat. No.: B088334
CAS No.: 14670-04-3
M. Wt: 214.64 g/mol
InChI Key: HEKNQCPDISZPCL-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-methoxybenzoate: is an organic compound with the molecular formula C10H11ClO3 . It is a white crystalline solid that is soluble in organic solvents such as ethanol, ether, and dichloromethane . This compound is often used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Ethyl 3-chloro-4-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and fragrances

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-4-methoxybenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-methoxybenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 4-methoxybenzoate
  • Ethyl 3-amino-4-methoxybenzoate
  • Ethyl 4-chlorobenzoate

Comparison: Ethyl 3-chloro-4-methoxybenzoate is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to ethyl 4-methoxybenzoate, the chlorine atom in this compound makes it more reactive towards nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl 3-chloro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKNQCPDISZPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163455
Record name Ethyl 3-chloro-p-anisate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14670-04-3
Record name Ethyl 3-chloro-4-methoxybenzoate
Source CAS Common Chemistry
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Record name Ethyl 3-chloro-p-anisate
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Record name Ethyl 3-chloro-p-anisate
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Record name Ethyl 3-chloro-p-anisate
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Record name Ethyl 3-chloro-p-anisate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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